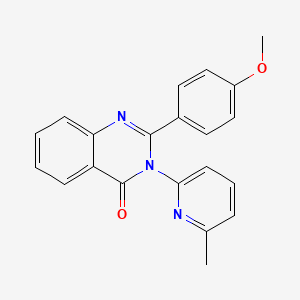

2-(4-METHOXYPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-14-6-5-9-19(22-14)24-20(15-10-12-16(26-2)13-11-15)23-18-8-4-3-7-17(18)21(24)25/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFLCGYSUXZWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyaniline and 6-methyl-2-pyridinecarboxylic acid.

Condensation Reaction: The 4-methoxyaniline undergoes a condensation reaction with 6-methyl-2-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form an intermediate.

Cyclization: The intermediate is then cyclized under acidic conditions to form the quinazolinone core structure.

Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

H₂O₂-Mediated Oxidative Cyclization

A one-pot synthesis employs dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Substrate | 2-amino-N-methylbenzamide | 68% | |

| Oxidant | H₂O₂ (3 equiv) | ||

| Solvent | DMSO | ||

| Reaction Time/Temp | 20 h at 130°C |

This radical-mediated pathway generates the quinazolinone core via condensation and oxidation, confirmed by trapping experiments with TEMPO .

Transition-Metal-Free Thiol Annulation

A sustainable approach uses thiols and o-amino benzamides under mild conditions:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Catalyst | None | Up to 98% | |

| Solvent | EtOH | ||

| Functional Group Tolerance | Broad (halogens, electron-donating groups) |

The reaction proceeds via dehydroaromatization, facilitated by thiols acting as hydrogen acceptors .

Microwave-Assisted Functionalization

Hydrazine monohydrate enables amino group introduction under microwave irradiation:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Substrate | 2-methyl-3-amino precursor | 31–85% | |

| Solvent | Ethanol | ||

| Temperature/Power | 120–150°C at 250 W |

This method reduces reaction times from hours to minutes, enhancing scalability .

Comparative Analysis of Synthetic Methods

Structural Characterization

Key spectroscopic data for 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazolinone, including 2-(4-Methoxyphenyl)-3-(6-Methyl-2-Pyridyl)-4(3H)-Quinazolinone, exhibited IC values in the micromolar range against breast cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against several bacterial strains.

- Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Emerging research suggests that quinazolinone derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Case Study : A study on neuroprotective mechanisms showed that the compound could reduce oxidative stress markers in neuronal cells, indicating a protective role against neurodegeneration .

Drug Development

Given its diverse biological activities, further research into the pharmacokinetics and toxicity profiles of this compound is essential for its development as a therapeutic agent.

Structural Modifications

Future studies may focus on synthesizing analogs with improved efficacy and selectivity for targeted diseases.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Quinazolinone derivatives vary significantly in bioactivity and physicochemical properties based on substituent groups. Below is a comparative analysis of structurally related compounds:

Structural Analogues with Aromatic Substituents

a) 3-(4-Methoxyphenyl)-2-((2-(3-Methoxyphenyl)-2-Oxoethyl)Thio)-4(3H)-Quinazolinone

- Substituents : 4-Methoxyphenyl (position 3), thioether-linked 3-methoxyphenyl acetyl group (position 2).

- Molecular Formula : C₂₄H₂₀N₂O₄S.

- Key Data : Molecular weight 432.49 g/mol, ChemSpider ID 1455913 .

- Comparison : The sulfur-containing chain enhances molecular weight and may alter solubility compared to the target compound.

b) 2-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl)Methoxy)Phenyl)Quinazoline-4(3H)-One (7a-h Series)

- Substituents : Triazole-methoxy-phenyl group (position 2).

- Key Data : Yields 82–92%, melting points 226–265°C, confirmed via ¹H NMR and ESI-MS .

- However, the target compound’s 6-methylpyridyl group may offer better lipophilicity.

c) 4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide

- Substituents : 4-Methoxyphenyl (position 3), sulfonamide-linked styryl group (position 2).

- Key Data : COX-2 inhibition of 47.1% at 20 μM .

- Comparison : The sulfonamide group enhances COX-2 affinity but reduces solubility. The target compound lacks this group, suggesting differing pharmacological targets.

Pyridyl-Substituted Analogues

a) 2-(2-(Phenoxy)Pyridin-3-yl)Quinazolin-4(3H)-One

- Substituents: Phenoxy-pyridyl group (position 2).

- Synthesis: Prepared via coupling of 2-amino-5-chloro-N,3-dimethylbenzamide with 2-iodoaniline .

b) Piriqualone (3-(2-Methylphenyl)-2-(2-(2-Pyridinyl)Ethenyl)-4(3H)-Quinazolinone)

- Substituents : 2-Methylphenyl (position 3), pyridinyl ethenyl (position 2).

- Key Data: Known anxiolytic properties; molecular weight 357.41 g/mol .

- Comparison : The ethenyl linker in piriqualone may confer conformational flexibility absent in the target compound’s rigid pyridyl group.

Methyl-Substituted Analogues

a) Methaqualone (2-Methyl-3-o-Tolyl-4(3H)-Quinazolinone)

- Substituents : 2-Methyl (position 2), o-tolyl (position 3).

- Key Data: Sedative-hypnotic drug; molecular weight 250.29 g/mol .

- Comparison : The target compound’s 4-methoxyphenyl and pyridyl groups likely reduce central nervous system penetration compared to methaqualone’s lipophilic o-tolyl group.

Comparative Data Table

| Compound Name | Substituents (Position 2/3) | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity | Melting Point (°C) |

|---|---|---|---|---|---|

| Target Compound | 4-Methoxyphenyl / 6-Methyl-2-pyridyl | C₂₁H₁₇N₃O₂ | 343.38 | Under investigation | Not reported |

| 3-(4-Methoxyphenyl)-2-(thioether derivative) | Thioether-linked 3-methoxyphenyl | C₂₄H₂₀N₂O₄S | 432.49 | Not reported | Not reported |

| Triazole derivative (7c) | Triazole-methoxy-phenyl | C₂₄H₂₀N₆O₂ | 441.46 | Antifungal/antibacterial | 263–265 |

| Sulfonamide derivative (1c) | Sulfonamide-linked styryl | C₂₃H₁₉N₃O₄S | 433.48 | COX-2 inhibition (47.1%) | Not reported |

| Piriqualone | Pyridinyl ethenyl / 2-methylphenyl | C₂₂H₁₇N₃O | 357.41 | Anxiolytic | Not reported |

Key Research Findings

- Substituent Impact on Bioactivity : Sulfonamide and triazole groups enhance target specificity (e.g., COX-2 inhibition or antimicrobial activity) but may compromise solubility . The target compound’s methylpyridyl group balances lipophilicity and hydrogen-bonding capacity.

- Synthetic Efficiency : Triazole derivatives achieve high yields (up to 92%) via click chemistry , whereas classical coupling methods for pyridyl derivatives require stringent conditions .

- Pharmacological Potential: The 4-methoxyphenyl group is recurrent in COX-2 inhibitors, suggesting the target compound may share anti-inflammatory properties, albeit with modified efficacy due to pyridyl substitution .

Biological Activity

2-(4-Methoxyphenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific quinazolinone derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a range of biological activities:

- Anticancer Activity : Several studies have demonstrated that quinazolinones can induce apoptosis in cancer cells. For instance, compounds similar to the one in focus have shown the ability to disrupt mitochondrial membrane potential (MMP) and activate apoptotic pathways in MCF-7 breast cancer cells .

- Antibacterial Properties : Quinazolinones have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to bind to penicillin-binding proteins (PBPs), enhancing its antibacterial efficacy .

- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely related to their molecular structure. Modifications in substituents can significantly influence their pharmacological properties. For example:

- Substituent Variation : The presence of methoxy and methyl groups on the phenyl and pyridine rings respectively enhances lipophilicity and biological activity.

- Hybridization : Molecular hybridization techniques have been employed to create new derivatives with improved potency against various targets .

Anticancer Studies

A study conducted on a series of quinazolinone derivatives indicated that modifications at the 2-position significantly affected their ability to induce apoptosis. The compound was shown to activate caspase pathways and trigger cytochrome c release from mitochondria, leading to cell death in cancerous cells .

Antibacterial Efficacy

In vitro assays demonstrated that this compound exhibited potent antibacterial activity against MRSA strains. The compound was found to synergize with conventional antibiotics, enhancing their effectiveness through allosteric modulation of PBPs .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of certain quinazolinone derivatives. Compounds with similar structures were effective in inhibiting COX enzymes, suggesting potential applications in treating inflammatory diseases .

Data Tables

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone, and how can structural purity be ensured?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with aryl/heteroaryl amines. Key steps include:

- Step 1: React 2-aminobenzoic acid with 4-methoxybenzaldehyde under acidic conditions to form a Schiff base intermediate.

- Step 2: Introduce the 6-methyl-2-pyridyl moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for pyridine derivatives) .

- Purity Validation: Use HPLC (C18 column, methanol/water mobile phase) and confirm via H/C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy singlet at δ 3.8 ppm) .

Q. Q2. What preliminary toxicity profiles should be considered before in vivo studies?

Methodological Answer:

- Acute Toxicity: Start with rodent models (oral/intraperitoneal routes). For example, similar quinazolinones show TDLo (lowest toxic dose) at 10 mg/kg in mice, with hepatotoxicity and neurotoxicity reported .

- In Vitro Screening: Use HepG2 cells for liver toxicity and SH-SY5Y for neurotoxicity, monitoring IC50 values. Compare with positive controls (e.g., cisplatin) .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) be investigated for this compound’s antimicrobial activity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified methoxy (e.g., 4-ethoxy) or pyridyl (e.g., 4-pyridyl) groups. Assess changes in MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for bacterial targets like DNA gyrase or efflux pumps .

Q. Q4. How to resolve contradictions in reported toxicity data across studies?

Methodological Answer:

- Dose-Dependency: Re-evaluate toxicity at varying doses (e.g., 1–100 mg/kg) in multiple models (e.g., rats vs. mice). Note that TDLo discrepancies (e.g., 10 mg/kg in mice vs. 212 mg/kg LD50 in rats) may reflect species-specific metabolic pathways .

- Metabolite Analysis: Use LC-MS to identify toxic metabolites (e.g., demethylated or hydroxylated derivatives) that may explain variability .

Q. Q5. What experimental designs are optimal for evaluating anticancer mechanisms?

Methodological Answer:

- Apoptosis Assays: Treat HCT-116 (colon cancer) or MCF-7 (breast cancer) cells and measure caspase-3/7 activation via fluorometric assays .

- Cell Cycle Analysis: Use flow cytometry (PI staining) to assess G1/S arrest, a common mechanism for quinazolinones .

- Combination Studies: Test synergy with PARP inhibitors (e.g., olaparib) given structural similarities to NU1025, a known PARP inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.